1',4'-Dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.0,2,6]decane]-3',8'-dien-5'-one
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Overview
Description
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one is a complex organic compound with the molecular formula C12H10Br2O3 and a molecular weight of 362.01 g/mol . This compound is primarily used in proteomics research and is known for its unique spiro structure, which includes a dioxolane ring fused to a tricyclodecane system .
Preparation Methods
The synthesis of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one involves several steps. One common method includes the bromination of a precursor compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction is carried out at low temperatures to ensure selective bromination at the desired positions .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining purity and yield, apply.
Chemical Reactions Analysis
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Scientific Research Applications
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one is primarily used in proteomics research. Its unique structure makes it a valuable tool for studying protein interactions and functions. The compound can be used as a probe to investigate the binding sites of proteins and to elucidate the mechanisms of enzyme action .
Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex molecules .
Mechanism of Action
The mechanism of action of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atoms in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of protein function . This interaction can be used to study the active sites of enzymes and to develop inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Similar compounds to 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one include other spiro compounds with dioxolane and tricyclodecane structures. For example:
1’,4’-Dibromo-dispiro(1,3-dioxolane-2,5’-tricyclo[5.2.1.0~2,6~]deca[3,8]diene-10’,2’'-dioxolane): This compound has a similar spiro structure but with different substitution patterns.
Spiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one: This compound lacks the bromine atoms, making it less reactive in certain chemical reactions.
The uniqueness of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one lies in its specific bromination pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4',7'-dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-4,8-diene]-3'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O3/c13-8-5-7-9(10(8)15)6-1-2-11(7,14)12(6)16-3-4-17-12/h1-2,5-7,9H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJXBQYHGTEDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3C=CC2(C4C3C(=O)C(=C4)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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